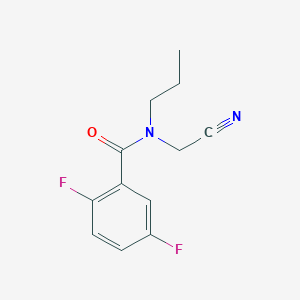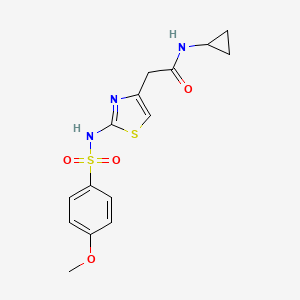
N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related cyclopropyl-containing compounds often involves multicomponent reactions (MCRs), which are recognized for their step-economy and cost-effectiveness. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, a compound with a similar core structure, was achieved through a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, highlighting the efficiency of MCRs in generating such complex molecules (Sydorenko et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been characterized by various spectroscopic methods, including X-ray diffraction. These analyses reveal the orthorhombic space group, bond lengths, and angles that are crucial for understanding the compound's 3D conformation and its potential interactions with biological targets (Inkaya et al., 2012).
Chemical Reactions and Properties
Cyclopropyl groups and thiazol-4-yl moieties often participate in a variety of chemical reactions, offering pathways to modify the compound for specific biological activities. For instance, the cyclopropanation reaction provides a method for the synthesis of functionalized cyclopropanes in a diastereoselective and enantioselective manner, which could be applicable to the synthesis of N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide derivatives (Davies et al., 1996).
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Medicinal Chemistry
Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlights the exploration of various 6,5-heterocycles to improve metabolic stability, indicating a methodology for enhancing the efficacy of related compounds like N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in therapeutic contexts. Such studies reveal the importance of structural modification in optimizing drug action and minimizing metabolic degradation, with implications for the development of more stable and effective therapeutic agents (Stec et al., 2011).
Anticonvulsant Activity
The synthesis of sulfonamide-containing heterocyclic compounds, including structures similar to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, has been pursued for their potential anticonvulsant properties. Some synthesized compounds demonstrated significant protection against picrotoxin-induced convulsions, suggesting the therapeutic potential of such compounds in managing seizure disorders (Farag et al., 2012).
Antimicrobial Applications
A study on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety indicated promising antimicrobial properties. These compounds, related in structure to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, were synthesized and shown to possess significant antibacterial and antifungal activities, underscoring their potential use as antimicrobial agents (Darwish et al., 2014).
Inhibition of Carbonic Anhydrase
Research into thiazolylsulfonamides with carbonic anhydrase inhibitory action, akin to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, revealed that these compounds could serve as potent inhibitors for various isoforms of human carbonic anhydrase. This enzyme is implicated in several pathologies, including cancer, obesity, and epilepsy, suggesting that inhibitors like these could have wide-ranging therapeutic applications (Carta et al., 2017).
Zukünftige Richtungen
Thiazole derivatives, including “N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide”, have potential applications in various fields of research and industry. Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s biological activities .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-12-4-6-13(7-5-12)24(20,21)18-15-17-11(9-23-15)8-14(19)16-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSYLUTPGYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)
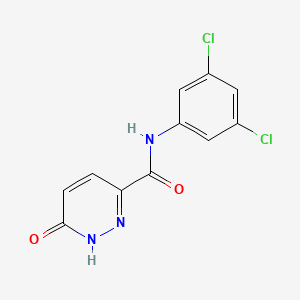
![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)
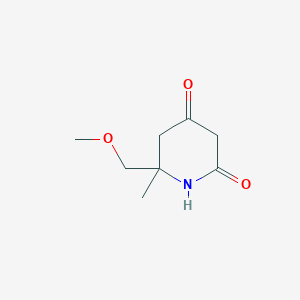
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
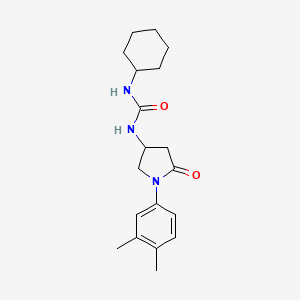
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)
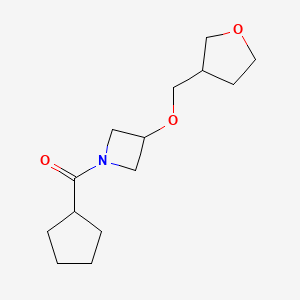
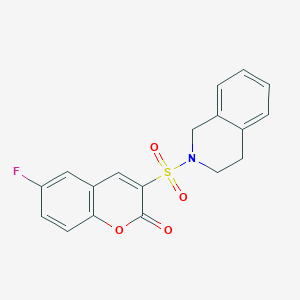
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)
